Imazethapyr ammonium

Overview

Description

Imazethapyr ammonium is a selective herbicide used in agriculture . It’s a derivative of imazethapyr and is used for the control of a broad range of weeds including terrestrial annual and perennial grasses and broadleaved herbs, woody species, and riparian and emergent aquatic species . It’s primarily used in soybeans .

Synthesis Analysis

Imazethapyr primarily inhibits acetohydroxyacid synthase, which is the essential enzyme contributed to branched-chain amino acid biosynthesis (valine, leucine, and isoleucine) in plants . By targeting acetohydroxyacid synthase, imazethapyr impairs protein biosynthesis and ultimately leads to the death of susceptible weed species .

Molecular Structure Analysis

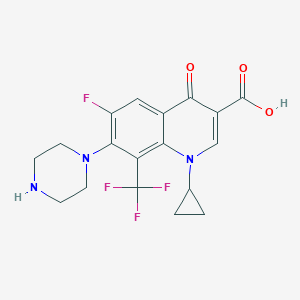

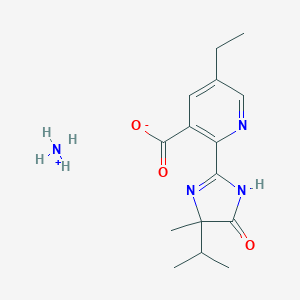

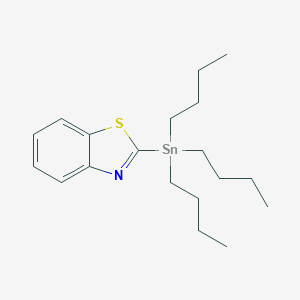

The molecular formula of Imazethapyr ammonium is C15H22N4O3 . The IUPAC name is rac-ammonium 5-ethyl-2-[(4R)-4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylate .

Chemical Reactions Analysis

Imazethapyr is absorbed by the leaves and roots, and moves rapidly through the plant. It accumulates in the meristem region (active growth region) of the plant . In plants, imazethapyr disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Physical And Chemical Properties Analysis

The exact mass of Imazethapyr ammonium is 306.17 and the molecular weight is 306.370 . The elemental analysis shows that it contains C, 58.81%; H, 7.24%; N, 18.29%; O, 15.67% .

Scientific Research Applications

Photocatalytic Degradation

Imazethapyr, a member of the imidazolinone family, has been studied for its photocatalytic degradation. Investigations in aqueous suspensions of titanium dioxide (TiO2) as a catalyst revealed its degradation characteristics. Factors such as catalyst loading, hydrogen peroxide concentration, pH value, and temperature were crucial. The degradation was more effective at natural pH and was enhanced with hydrogen peroxide up to a certain concentration. Interestingly, temperature increases resulted in decreased degradation rates in the TiO2 suspension (Ishiki et al., 2005).

Impact on Arabidopsis Thaliana

A study explored the effects of imazethapyr on Arabidopsis thaliana, focusing on its root proteome. This research provided insights into multiple toxicity mechanisms of this selective herbicide on a model plant. Significant differences in protein expression were observed in response to different enantiomers of imazethapyr, affecting various biochemical pathways including BCAA (branched-chain amino acids) synthesis and catabolism, sugar and starch metabolism, and microbial community structure in the rhizosphere (Qian et al., 2015).

Soil Mobility

The mobility of imazethapyr in different soil types was researched, revealing its dependence on soil chemical characteristics and mechanical content. This study highlighted the role of pH in the mobility of imazethapyr, with greater mobility in neutral or weakly basic soils (Mitrić & Janjić, 2016).

Enantioselective Phytotoxicity

Research on the enantioselective effects of imazethapyr residues on Arabidopsis thaliana has shown distinct impacts on plant growth, metabolism, and phyllosphere microbial communities. Differences in plant growth inhibition and changes in metabolism were observed between different enantiomers of imazethapyr, also affecting the abundance of certain microbial communities (Zhao et al., 2020).

Genotoxic Effects

A study assessing the genotoxic effects of imazethapyr on Allium cepa root cells found that it exhibits cytotoxic activity and induced DNA damage in a dose-dependent manner, though it did not consistently show genotoxic activity across all concentrations (Liman et al., 2015).

Mechanism of Action

Imazethapyr inhibits the enzyme acetohydroxyacid synthase (EC 2.2.1.6) in plants, thus interfering with the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . This effect causes cell death by blocking amino acid biosynthesis, which is a target for the disruption of plant metabolism .

Safety and Hazards

Imazethapyr ammonium may be harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye damage and skin irritation . It’s toxic to non-target terrestrial and aquatic plants . It’s recommended to use personal protective equipment as required and to avoid contact with skin, eyes, or clothing .

Future Directions

Imazethapyr is a widely used herbicide worldwide, and its potential adverse effects on non-target plants have raised concerns . Understanding the mechanisms of imazethapyr phytotoxicity is crucial for its agro-ecological risk assessment . Future research could focus on mitigating the negative impact of imazethapyr residues in agricultural soils .

properties

IUPAC Name |

azanium;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3.H3N/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSHQJLLXXEYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-77-5 (Parent) | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7034335 | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imazethapyr ammonium | |

CAS RN |

101917-66-2 | |

| Record name | Imazethapyr ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101917-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazethapyr-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazethapyr ammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZETHAPYR-AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q41313T7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)